molecular formula C10H13BrO B2405850 1-(Bromomethyl)-3-(propan-2-yloxy)benzene CAS No. 184970-27-2

1-(Bromomethyl)-3-(propan-2-yloxy)benzene

Cat. No.: B2405850
CAS No.: 184970-27-2
M. Wt: 229.117
InChI Key: KDDVZGFLGMXKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of benzene, featuring a bromomethyl group and a propan-2-yloxy group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(propan-2-yloxy)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzaldehydes and benzoic acids.

    Reduction: Products include methyl derivatives of the original compound.

Scientific Research Applications

1-(Bromomethyl)-3-(propan-2-yloxy)benzene is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(propan-2-yloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The propan-2-yloxy group can influence the compound’s solubility and reactivity, affecting its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-isopropoxybenzene: Similar structure but with the bromine and propan-2-yloxy groups in different positions.

    1-(Bromomethyl)-2-(propan-2-yloxy)benzene: Similar structure but with the bromomethyl and propan-2-yloxy groups in different positions.

    1-(Bromomethyl)-4-(propan-2-yloxy)benzene: Similar structure but with the bromomethyl and propan-2-yloxy groups in different positions.

Uniqueness

1-(Bromomethyl)-3-(propan-2-yloxy)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications in synthesis and research. The combination of the bromomethyl and propan-2-yloxy groups provides a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

1-(bromomethyl)-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDVZGFLGMXKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184970-27-2
Record name 1-(bromomethyl)-3-(propan-2-yloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.